methyl N-[6-(methoxycarbonylamino)hexyl]carbamate

Catalog No.
S3342854
CAS No.
6030-54-2
M.F
C10H20N2O4
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl N-[6-(methoxycarbonylamino)hexyl]carbamate

CAS Number

6030-54-2

Product Name

methyl N-[6-(methoxycarbonylamino)hexyl]carbamate

IUPAC Name

methyl N-[6-(methoxycarbonylamino)hexyl]carbamate

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C10H20N2O4/c1-15-9(13)11-7-5-3-4-6-8-12-10(14)16-2/h3-8H2,1-2H3,(H,11,13)(H,12,14)

InChI Key

DXZCANUBKZARPR-UHFFFAOYSA-N

SMILES

COC(=O)NCCCCCCNC(=O)OC

Canonical SMILES

COC(=O)NCCCCCCNC(=O)OC

Description

The exact mass of the compound methyl N-[6-(methoxycarbonylamino)hexyl]carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate is a chemical compound with the molecular formula C10H20N2O4C_{10}H_{20}N_{2}O_{4} and a molecular weight of approximately 232.28 g/mol. This compound is classified as a carbamate, which is characterized by the presence of the functional group R1R2NCOORR_1R_2NCOOR. Specifically, it features a hexyl chain with a methoxycarbonylamino substitution at the sixth position. Its systematic name reflects its structure, which includes both carbamate and amine functionalities. The compound is known for its utility in organic synthesis, particularly as a building block and protecting group in peptide synthesis .

  • Oxidation: This compound can be oxidized to yield carboxylic acids when treated with strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the carbamate to primary amines using reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the carbamate group, especially when reacted with nucleophiles such as sodium methoxide, leading to the formation of different derivatives .

The biological activity of methyl N-[6-(methoxycarbonylamino)hexyl]carbamate has been explored in various contexts:

  • Enzyme Inhibition: The compound has been investigated for its potential to inhibit specific enzymes, which could be relevant in drug development.
  • Protein Modification: It may interact with proteins, leading to modifications that can alter their function or activity, making it useful in biochemical studies .

The synthesis of methyl N-[6-(methoxycarbonylamino)hexyl]carbamate typically involves the reaction of hexylamine with methyl chloroformate. The reaction conditions require a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize hydrochloric acid produced during the reaction. This method allows for controlled formation of the carbamate under mild conditions .

Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex molecules.
  • Biological Research: The compound is utilized in enzyme studies and protein modification research.
  • Pharmaceutical Development: Ongoing research aims to explore its potential therapeutic applications, particularly in developing new drugs .

Interaction studies involving methyl N-[6-(methoxycarbonylamino)hexyl]carbamate focus on its binding affinity and reactivity with biological targets. These studies often utilize techniques such as enzyme kinetics and affinity chromatography to determine how this compound affects enzyme activity or interacts with specific proteins. Understanding these interactions is crucial for its potential application in medicinal chemistry .

Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate can be compared with several similar compounds that share structural characteristics but differ in their alkyl chain length or functional groups:

Compound NameStructure Characteristics
Ethyl N-[6-(methoxycarbonylamino)hexyl]carbamateEthyl group instead of methyl
Propyl N-[6-(methoxycarbonylamino)hexyl]carbamatePropyl group instead of methyl
Butyl N-[6-(methoxycarbonylamino)hexyl]carbamateButyl group instead of methyl

These compounds exhibit similar reactivity patterns but may differ significantly in solubility, reactivity rates, and biological activity due to variations in their alkyl chains. The unique properties of methyl N-[6-(methoxycarbonylamino)hexyl]carbamate make it particularly suitable for specific applications in organic synthesis and biological research .

XLogP3

1.1

Other CAS

6030-54-2

Wikipedia

Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate

Dates

Modify: 2023-07-26

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